N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxy-3,5-diiodobenzamide
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Overview
Description
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxy-3,5-diiodobenzamide is a complex organic compound characterized by its unique structure, which includes cyano, phenyl, and diiodobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxy-3,5-diiodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxy-3,5-diiodobenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxy-3,5-diiodobenzamide: shares similarities with other benzamide derivatives, such as N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide.
Indole derivatives: Compounds like 7-ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61438-38-8 |
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Molecular Formula |
C21H14I2N2O2 |
Molecular Weight |
580.2 g/mol |
IUPAC Name |
N-[4-[cyano(phenyl)methyl]phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C21H14I2N2O2/c22-15-10-17(20(26)19(23)11-15)21(27)25-16-8-6-14(7-9-16)18(12-24)13-4-2-1-3-5-13/h1-11,18,26H,(H,25,27) |
InChI Key |
MNUWUSMOTRGLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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